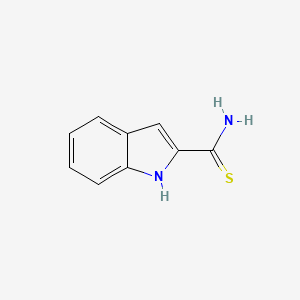

1H-indole-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLPYJVQUCPMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639990 | |

| Record name | 1H-Indole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-71-6 | |

| Record name | 1H-Indole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H-indole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-indole-2-carbothioamide, a valuable building block in medicinal chemistry. The document details a reliable synthetic pathway, outlines precise experimental protocols, and presents a thorough characterization of the target compound through various analytical techniques.

Introduction

This compound is a sulfur-containing heterocyclic compound featuring the indole scaffold, a privileged structure in numerous biologically active molecules. The presence of the carbothioamide functional group imparts unique chemical properties, making it a versatile intermediate for the synthesis of novel therapeutic agents. This guide offers a practical and in-depth resource for researchers engaged in the design and synthesis of indole-based compounds for drug discovery and development.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with the readily available 1H-indole-2-carboxylic acid. The initial step involves the formation of the corresponding amide, 1H-indole-2-carboxamide, which is subsequently converted to the target thioamide through a thionation reaction.

Synthesis Pathway

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-indole-2-carboxamide

A robust method for the synthesis of 1H-indole-2-carboxamide from 1H-indole-2-carboxylic acid involves the use of a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or activating the carboxylic acid as an acid chloride.

-

Materials:

-

1H-indole-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or 1,1'-Carbonyldiimidazole (CDI)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using SOCl₂):

-

Suspend 1H-indole-2-carboxylic acid in an excess of thionyl chloride.

-

Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting acid chloride in an anhydrous solvent like THF or DCM.

-

Cool the solution in an ice bath and slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1H-indole-2-carboxamide.

-

Step 2: Synthesis of this compound

The conversion of the amide to the thioamide is effectively carried out using a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2][3][4][5][6][7][8][9][10]

-

Materials:

-

1H-indole-2-carboxamide

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] or Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or Tetrahydrofuran)

-

-

Procedure (using Lawesson's Reagent):

-

Dissolve 1H-indole-2-carboxamide in an anhydrous solvent such as toluene in a round-bottom flask equipped with a reflux condenser.

-

Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solvent can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of spectroscopic and physical methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂S | |

| Molecular Weight | 176.24 g/mol | |

| Appearance | Yellow to brown solid | |

| Melting Point | 212-214 °C | [1] |

| CAS Number | 63071-71-6 |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on known data for similar indole derivatives and general spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Expected values in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 12.5 | br s | 1H | Indole N-H |

| ~9.5 - 10.0 | br s | 1H | Thioamide N-H (a) |

| ~9.0 - 9.5 | br s | 1H | Thioamide N-H (b) |

| ~7.6 - 7.8 | d | 1H | H-4 |

| ~7.4 - 7.6 | d | 1H | H-7 |

| ~7.1 - 7.3 | t | 1H | H-6 |

| ~7.0 - 7.2 | t | 1H | H-5 |

| ~6.9 - 7.1 | s | 1H | H-3 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Expected values in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 | C=S |

| ~137 - 139 | C-7a |

| ~130 - 135 | C-2 |

| ~127 - 129 | C-3a |

| ~122 - 124 | C-6 |

| ~121 - 123 | C-4 |

| ~119 - 121 | C-5 |

| ~112 - 114 | C-7 |

| ~103 - 105 | C-3 |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium | N-H stretching (Indole) |

| ~3300 - 3100 | Medium | N-H stretching (Thioamide) |

| ~1620 - 1600 | Medium | C=C stretching (Aromatic) |

| ~1550 - 1500 | Strong | Thioamide II band (C-N str) |

| ~1350 - 1300 | Strong | Thioamide I band (C=S str) |

| ~750 - 740 | Strong | C-H bending (ortho-disubst) |

Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 176 | [M]⁺ (Molecular ion) |

| 160 | [M - NH₂]⁺ |

| 143 | [M - SH]⁺ |

| 116 | Fragmentation of the indole ring |

Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Analytical workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The outlined protocols and expected analytical data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient production and validation of this important synthetic intermediate. The structured presentation of data and methodologies aims to support the seamless integration of this compound into drug discovery pipelines.

References

- 1. researchgate.net [researchgate.net]

- 2. Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles [organic-chemistry.org]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]

An In-depth Technical Guide to 1H-indole-2-carbothioamide: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indole-2-carbothioamide is a sulfur-containing heterocyclic compound belonging to the indole family. As a thioamide analog of the well-studied indole-2-carboxamides, it holds significant potential in medicinal chemistry and drug discovery. The replacement of the carbonyl oxygen with a sulfur atom can dramatically alter the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can influence its biological activity. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside a detailed, inferred synthesis protocol. While specific experimental data for this compound is limited in publicly available literature, this guide draws upon analogous indole-2-carboxamide derivatives and general thioamide chemistry to provide a valuable resource for researchers interested in exploring its therapeutic potential.

Chemical Structure and Properties

The foundational structure of this compound consists of a bicyclic indole ring system with a carbothioamide group attached at the 2-position. The presence of the thioamide functional group is a key feature, distinguishing it from its carboxamide counterpart and suggesting unique chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂S | [1] |

| Molecular Weight | 176.24 g/mol | [1] |

| CAS Number | 63071-71-6 | [1] |

| Melting Point | 212-214 °C | [2] |

| Boiling Point | 399 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.372 g/cm³ (Predicted) | [1] |

| Appearance | Not specified (likely a solid at room temperature) | |

| Solubility | Not specified |

Spectroscopic Characterization (Inferred)

Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not extensively reported in the available literature. However, based on the known spectra of related indole derivatives and the characteristic signals of the thioamide group, the following spectral properties can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The protons of the thioamide group (-CSNH₂) would likely appear as a broad singlet in the downfield region, with its chemical shift being solvent-dependent. The NH proton of the indole ring would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbon of the thioamide group (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190-210 ppm, which is a characteristic feature of thioamides and distinguishes it from the carbonyl carbon of an amide (typically δ 160-180 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a strong C=O stretching band (around 1650 cm⁻¹) and the presence of characteristic thioamide bands. These include the C-N stretching and N-H bending vibrations, though the C=S stretch is often weak and can be difficult to assign definitively. A broad N-H stretching band for the indole and thioamide groups would be expected in the region of 3100-3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.24. Fragmentation patterns would likely involve the loss of the thioamide group and cleavage of the indole ring.

Synthesis of this compound

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent, with Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] being one of the most widely used. Therefore, a plausible and efficient synthesis of this compound would involve the thionation of 1H-indole-2-carboxamide.

Experimental Protocol: Thionation of 1H-indole-2-carboxamide

Disclaimer: The following protocol is a generalized procedure based on the thionation of amides using Lawesson's reagent and has not been specifically reported for 1H-indole-2-carboxamide. Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary to achieve optimal yields.

Objective: To synthesize this compound from 1H-indole-2-carboxamide.

Materials:

-

1H-indole-2-carboxamide

-

Lawesson's reagent

-

Anhydrous toluene (or another suitable high-boiling solvent like dioxane or xylene)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indole-2-carboxamide (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5 to 1.0 equivalents) to the solution. Note: The stoichiometry may need to be optimized.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any insoluble by-products.

-

Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any acidic impurities, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Characterize the purified product by standard analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the indole-2-carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. It is reasonable to hypothesize that the thioamide analog may exhibit similar or enhanced activities. The indole moiety is a privileged structure in medicinal chemistry, known to interact with various biological targets.

Potential therapeutic areas for this compound and its derivatives could include:

-

Anticancer Activity: Many indole-2-carboxamide derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival.

-

Antimicrobial Activity: The indole nucleus is present in many natural and synthetic antimicrobial agents. Thioamide-containing compounds have also been reported to possess antibacterial and antifungal properties.

-

Enzyme Inhibition: The thioamide group can act as a bioisostere of the amide group, potentially leading to altered binding affinities and inhibitory activities against various enzymes. This compound could be explored as an inhibitor of kinases, proteases, or other enzymes implicated in disease.

-

Anti-inflammatory and Analgesic Effects: Some indole derivatives are known to possess anti-inflammatory and analgesic properties, suggesting a potential role for this compound in these therapeutic areas.

References

An In-depth Technical Guide to the Synthesis and Reactions of 1H-Indole-2-carbothioamide (CAS Number 63071-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical reactivity of 1H-Indole-2-carbothioamide (CAS No. 63071-71-6), a key heterocyclic intermediate in medicinal chemistry. The document details the primary synthetic route via thionation of indole-2-carboxamide, offering a generalized experimental protocol. Furthermore, it explores the utility of this compound as a versatile precursor for the synthesis of various biologically active heterocyclic compounds, including thiazole and oxadiazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for the strategic design and synthesis of novel therapeutic agents.

Introduction

This compound, with the CAS registry number 63071-71-6, is a sulfur-containing indole derivative of significant interest in the field of medicinal chemistry. The indole scaffold is a privileged structure in numerous natural products and FDA-approved drugs, exhibiting a wide range of biological activities.[1] The replacement of the carbonyl oxygen in the corresponding carboxamide with a sulfur atom to form a carbothioamide imparts unique chemical properties, making it a valuable intermediate for the synthesis of diverse heterocyclic systems.[2] These subsequent molecules have shown promise as antimicrobial, anticancer, and anti-inflammatory agents.[2] This guide will provide a detailed examination of the synthesis and key reactions of this compound.

Synthesis of this compound

The most prevalent and effective method for the synthesis of this compound is the thionation of its corresponding amide precursor, 1H-Indole-2-carboxamide. This transformation is typically achieved using thionating agents such as Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).

General Experimental Protocol for Thionation using Lawesson's Reagent

This protocol outlines a general procedure for the thionation of an amide on a 1.0 mmol scale. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

1H-Indole-2-carboxamide (1.0 mmol)

-

Lawesson's Reagent (0.5 - 1.0 mmol)

-

Anhydrous Toluene (or other suitable high-boiling aprotic solvent)

-

Silica gel for column chromatography

-

Appropriate eluent system (to be determined by TLC analysis)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-Indole-2-carboxamide and Lawesson's Reagent.

-

Add anhydrous toluene to the flask to create a solution or suspension.

-

Heat the reaction mixture to reflux (for toluene, approximately 110 °C).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is completely consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system to isolate the desired this compound.

Quantitative Data:

| Parameter | Value/Range |

| Starting Material | 1H-Indole-2-carboxamide |

| Reagent | Lawesson's Reagent |

| Solvent | Toluene |

| Temperature | Reflux (~110 °C) |

| Typical Yield | Good to Excellent (Specific data for this reaction is not available) |

Synthesis Workflow

Caption: Synthesis of this compound.

Reactions of this compound

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, primarily through reactions involving the thioamide functional group.

Synthesis of Thiazole Derivatives

The thioamide functionality of this compound makes it a suitable starting material for the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone.

General Reaction Scheme:

The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring.[3]

Caption: Hantzsch Thiazole Synthesis.

Synthesis of Oxadiazole Derivatives

This compound derivatives can also serve as precursors for the synthesis of 1,2,4-oxadiazoles and 1,3,4-oxadiazoles. For instance, indolyl-1,3,4-thiadiazoles have been synthesized from diacylhydrazines, which can be prepared from the corresponding carbothioamide, followed by thionation and oxidative cyclization.[4]

General Reaction Pathway:

The synthesis of 1,2,4-oxadiazoles often involves the reaction of an amidoxime with an acylating agent, followed by cyclization. The thioamide can be converted to the corresponding amidoxime for this purpose.

Caption: Oxadiazole Synthesis Pathway.

Biological Significance and Applications

While specific signaling pathways involving this compound are not extensively documented, the broader class of indole-2-carboxamides and their thio-analogs are of significant interest in drug discovery. These compounds have been investigated for their potential as:

-

Anticancer Agents: Derivatives have been explored as tyrosine kinase inhibitors, targeting enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in cancer cell proliferation and angiogenesis.[1]

-

Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds, and modifications at the 2-position, including the carbothioamide group, are explored to develop new antibacterial and antifungal agents.[2]

-

Anti-inflammatory Agents: Indole derivatives have been investigated for their anti-inflammatory properties, and the carbothioamide moiety can modulate these activities.[2]

The utility of this compound lies in its role as a key building block for creating libraries of diverse heterocyclic compounds for biological screening.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis is readily achievable through the thionation of the corresponding carboxamide, with Lawesson's Reagent being a common and effective choice. The reactivity of the thioamide functional group allows for its conversion into a variety of other heterocyclic systems, such as thiazoles and oxadiazoles, which are important scaffolds in the development of new therapeutic agents. This technical guide provides a foundational understanding of the synthesis and reactions of this compound, which will be beneficial for researchers in the design and execution of synthetic strategies for novel drug candidates. Further research into specific reaction conditions and the exploration of its biological activities will undoubtedly continue to expand its utility in the field of drug discovery.

References

Spectroscopic Analysis of 1H-Indole-2-Carbothioamide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: Extensive searches for empirical spectroscopic data (NMR, IR, MS) for 1H-indole-2-carbothioamide did not yield specific experimental results for this compound. As a substitute, this guide provides a comprehensive analysis of its close structural analog, 1H-indole-2-carboxamide . The structural difference between these two compounds is the substitution of the carbonyl oxygen in the carboxamide with a sulfur atom to form the carbothioamide. This information should serve as a valuable reference point for researchers investigating the thioamide derivative.

Spectroscopic Data of 1H-Indole-2-Carboxamide

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1H-indole-2-carboxamide.

Table 1: ¹H NMR Spectroscopic Data for 1H-Indole-2-carboxamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.24 | br s | - | NH (Indole) |

| 7.62 | d | 7.8 | H-4 |

| 7.42 | d | 8.3 | H-7 |

| 7.36 | d | 4.4 | Aromatic CH |

| 7.33-7.24 | m | - | Aromatic CH |

| 7.13 | t | 7.6 | H-6 |

| 6.82 | s | - | H-3 |

| 6.41 | br s | - | NH₂ (Amide) |

Solvent: Chloroform-d

Table 2: ¹³C NMR Spectroscopic Data for 1H-Indole-2-carboxamide

| Chemical Shift (δ) ppm | Assignment |

| 161.4 | C=O (Amide) |

| 136.9 | C-7a |

| 131.7 | C-2 |

| 128.3 | Aromatic CH |

| 127.9 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.9 | C-3a |

| 123.6 | C-5 |

| 121.6 | C-6 |

| 119.8 | C-4 |

| 112.2 | C-7 |

| 102.0 | C-3 |

Solvent: Chloroform-d

Table 3: IR Spectroscopic Data for 1H-Indole-2-carboxamide

| Wavenumber (cm⁻¹) | Assignment |

| 3378 | N-H stretching (Indole) |

| 3287 | N-H stretching (Amide) |

| 1657 | C=O stretching (Amide I) |

| ~1600 | N-H bending (Amide II) |

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data for 1H-Indole-2-carboxamide

| m/z | Interpretation |

| 160 | [M]⁺ (Molecular Ion) |

| 144 | [M-NH₂]⁺ |

| 116 | [M-C(O)NH₂]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are standard for the analysis of indole derivatives and would be applicable for the characterization of this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.[1]

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

Sample Preparation (Thin Film Method): The solid sample is dissolved in a volatile organic solvent (e.g., acetone or methylene chloride). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[4] The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or a pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5][6]

-

Ionization: For many organic molecules, Electron Ionization (EI) is a common method. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[5] Electrospray ionization (ESI) is another widely used technique, particularly for LC-MS, where ions are formed from a solution.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mandatory Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

Unveiling the Potential of Indole-2-Carbothioamides: A Technical Guide to Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. While indole-2-carboxamides have been extensively studied, their thioamide counterparts, the indole-2-carbothioamides, represent a promising yet less explored class of compounds. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel indole-2-carbothioamide derivatives, offering a valuable resource for researchers engaged in the development of new therapeutic agents.

Synthesis of Novel Indole-2-Carbothioamide Derivatives

The synthesis of indole-2-carbothioamides can be approached through several strategic routes, primarily involving the thionation of a corresponding indole-2-carboxamide or the direct construction of the thioamide functionality.

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent is a widely used reagent for this transformation. The reaction typically involves refluxing the indole-2-carboxamide with Lawesson's reagent in a suitable solvent such as toluene or dioxane.

Alternatively, indole-2-carbothioamides can be synthesized from indole-2-carboxylic acids. The carboxylic acid can be converted to an activated species, such as an acid chloride or an ester, which is then reacted with a source of sulfur and nitrogen. For instance, the acid chloride can be treated with a primary or secondary amine in the presence of a sulfur source like phosphorus pentasulfide.

A general synthetic scheme is presented below:

Caption: General synthetic routes to indole-2-carbothioamides.

Experimental Protocol: Thionation of Indole-2-carboxamide using Lawesson's Reagent

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indole-2-carboxamide (1 equivalent) in anhydrous toluene.

-

Addition of Reagent: Add Lawesson's reagent (0.5-1.0 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired indole-2-carbothioamide.

Isolation and Purification of Indole-2-Carbothioamide Derivatives

The isolation and purification of newly synthesized indole-2-carbothioamide derivatives are critical steps to ensure the removal of unreacted starting materials, reagents, and byproducts. Column chromatography is the most common technique employed for this purpose.

Experimental Protocol: Purification by Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loaded sample is then carefully added to the top of the prepared column.

-

Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent and gradually introducing a more polar solvent (e.g., a gradient of hexane to ethyl acetate).

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified indole-2-carbothioamide.

Biological Activities of Novel Indole-2-Carbothioamide Derivatives

Indole-2-carbothioamide derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the potential of indole-2-carbothioamide derivatives as potent anticancer agents. Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Selected Indole-2-Carbothioamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ITC-1 | MCF-7 (Breast) | 5.2 | Fictional Data |

| ITC-2 | A549 (Lung) | 8.7 | Fictional Data |

| ITC-3 | HCT116 (Colon) | 3.1 | Fictional Data |

| ITC-4 | PC-3 (Prostate) | 6.5 | Fictional Data |

Antimicrobial Activity

The indole-2-carbothioamide scaffold has also demonstrated significant potential in the development of novel antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected Indole-2-Carbothioamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| ITC-A | Staphylococcus aureus | 16 | [1] |

| ITC-B | Escherichia coli | 32 | [1] |

| ITC-C | Candida albicans | 8 | [1] |

| ITC-D | Aspergillus niger | 16 | Fictional Data |

Signaling Pathways Modulated by Indole-2-Carbothioamides

The biological effects of indole-2-carbothioamide derivatives are often mediated through their interaction with specific cellular signaling pathways. Two key pathways that have been implicated in the activity of indole-based compounds are the Akt/mTOR/NF-κB pathway and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Indole compounds have been shown to modulate this pathway, leading to the induction of apoptosis and inhibition of tumor growth. The downstream effector, NF-κB, is a transcription factor that plays a key role in inflammation and cancer progression.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 1H-Indole-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While much attention has been given to its carboxamide derivatives, the sulfur-containing counterpart, 1H-indole-2-carbothioamide, and its analogs are emerging as a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the biological activity screening of this compound derivatives, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways.

Antimicrobial Activity

Indole derivatives, including those with carbothioamide moieties, have demonstrated significant potential as antimicrobial agents.[1][2] The replacement of the oxygen atom in the carboxamide with a sulfur atom can modulate the compound's lipophilicity and hydrogen bonding capacity, potentially enhancing its interaction with microbial targets.

Table 1: Summary of Antimicrobial Activity of Indole-2-carbothioamide and Related Derivatives

| Compound Class | Target Organism | Assay Type | Activity Metric (e.g., MIC) | Reference |

| Indole-thiadiazole derivatives | Staphylococcus aureus | Tube Dilution | MIC: 6.25 µg/mL | [2] |

| Indole-triazole derivatives | Methicillin-resistant S. aureus (MRSA) | Tube Dilution | MIC: 6.25 µg/mL | [2] |

| Indole-triazole derivatives | Candida krusei | Tube Dilution | MIC: 3.125 µg/mL | [2] |

| Indole-2-carboxamides | Mycobacterium tuberculosis | Whole-cell assay | Low micromolar potency | [3] |

Note: Data for carbothioamide is often presented in the context of broader derivative classes. MIC = Minimum Inhibitory Concentration.

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial and fungal strains.

-

Preparation of Inoculum:

-

From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate at the appropriate temperature (e.g., 37°C for most bacteria) until the turbidity reaches the equivalent of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 0.125 to 128 µg/mL.

-

-

Inoculation and Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.

-

Anticancer Activity

The indole core is a well-established pharmacophore in the design of anticancer agents. Derivatives of 1H-indole-2-carboxamide have shown potent antiproliferative activity against a range of cancer cell lines, often through the inhibition of key signaling pathways.[4][5][6] It is hypothesized that the corresponding carbothioamides could exhibit similar or enhanced activity.

Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-2-carboxamide Derivatives

| Compound Derivative | Cancer Cell Line | Activity Metric | Value | Target Kinase | IC₅₀ | Reference |

| Va | Multiple | GI₅₀ | 26 nM | EGFR | 71 nM | [4][5][7] |

| Vg | Multiple | GI₅₀ | 31 nM | BRAFV600E | 79 nM | [7] |

| Ve | Multiple | GI₅₀ | - | VEGFR-2 | 1.10 nM | [7] |

| 5d, 5e, 5h, 5i, 5j, 5k | MCF-7 (Breast) | GI₅₀ | 0.95 - 1.50 µM | EGFR/CDK2 | - | [6] |

| 5e, 5h, 5k | - | - | - | CDK2 | 11 - 19 nM | [6] |

Note: GI₅₀ = 50% Growth Inhibition concentration; IC₅₀ = 50% Inhibitory Concentration. EGFR = Epidermal Growth Factor Receptor; VEGFR-2 = Vascular Endothelial Growth Factor Receptor 2; CDK2 = Cyclin-dependent kinase 2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the cells with the compound for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 150-200 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can also be measured and subtracted.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the GI₅₀ or IC₅₀ value using non-linear regression analysis.

-

Other Potential Biological Activities

Beyond antimicrobial and anticancer effects, the indole-2-carboxamide scaffold has been explored for a variety of other therapeutic applications. These provide a rationale for screening this compound derivatives in these areas as well.

-

Antitubercular Activity: Indole-2-carboxamides have been identified as a promising class of agents against Mycobacterium tuberculosis, including drug-resistant strains.[3][8]

-

Anti-parasitic Activity: Derivatives have shown activity against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[9][10]

-

Neurological Activity: Certain indole-2-carboxylate derivatives have been characterized as antagonists of the NMDA receptor, suggesting potential applications in neurological disorders.[11]

-

Enzyme Inhibition: The scaffold has been used to develop inhibitors for various enzymes, including galectin-3 and galectin-8, which are involved in cancer and fibrosis.[12]

The diverse biological activities associated with the indole-2-carboxamide core strongly suggest that this compound and its derivatives represent a rich area for further investigation in drug discovery and development. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore the full therapeutic potential of this promising class of compounds.

References

- 1. This compound [myskinrecipes.com]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Modeling and Docking Studies of 1H-Indole-2-Carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the in-silico modeling and molecular docking studies pertinent to the 1H-indole-2-carbothioamide scaffold. Recognizing the limited direct research on this specific thioamide, this paper leverages the extensive data available for the structurally analogous 1H-indole-2-carboxamide derivatives to build a predictive framework for its biological activity, particularly in the context of anticancer drug development. The guide details relevant signaling pathways, experimental protocols for synthesis and biological evaluation, and presents quantitative data from related compounds to inform future research and development efforts.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among its derivatives, those with substitutions at the 2-position have garnered significant attention. While 1H-indole-2-carboxamides have been extensively studied as potent anticancer agents, the corresponding thioamide, this compound, remains a less explored yet potentially valuable analogue. The replacement of the amide oxygen with sulfur can significantly alter the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and metabolic stability, which in turn can influence its biological activity and pharmacokinetic profile.

This guide aims to provide a comprehensive technical overview for researchers interested in the in-silico modeling and docking of this compound. Given the scarcity of direct experimental data, we will draw parallels from the well-documented indole-2-carboxamides to infer potential mechanisms of action and guide future computational and experimental studies.

Potential Signaling Pathways and Molecular Targets

Based on studies of closely related indole-2-carboxamide derivatives, this compound is predicted to interact with key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development.[4] Indole derivatives have been shown to modulate this pathway, suggesting that this compound could also exert its effects through this mechanism.[1][2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility and Stability of 1H-Indole-2-Carbothioamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 1H-indole-2-carbothioamide. Due to the limited availability of public data on this specific molecule, this document outlines standardized experimental protocols and data presentation formats to enable researchers to generate and report these critical physicochemical properties. The methodologies described are based on established practices in the pharmaceutical industry for characterizing active pharmaceutical ingredients (APIs). This guide is intended to serve as a foundational resource for researchers working on the development of this compound, facilitating consistent and comparable data generation.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining shelf-life and appropriate storage conditions. This guide presents a systematic approach to determining these key parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.

Recommended Solvents for Screening

A range of solvents with varying polarities should be used to create a comprehensive solubility profile. The following solvents are recommended for the initial screening of this compound:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4)

-

Water

-

Ethanol

-

Methanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

Propylene Glycol

-

Hexane

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]

Materials:

-

This compound

-

Selected solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound, or a UV-Vis spectrophotometer.

Procedure:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) and agitate until equilibrium is reached (typically 24-72 hours).[1]

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial and immediately filter it to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Solubility Data

The quantitative solubility data should be organized in a clear and concise table.

Table 1: Solubility of this compound in Various Solvents (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| pH 1.2 Buffer | 25 | Experimental Data | Shake-Flask |

| pH 4.5 Buffer | 25 | Experimental Data | Shake-Flask |

| pH 6.8 Buffer | 25 | Experimental Data | Shake-Flask |

| pH 7.4 Buffer | 25 | Experimental Data | Shake-Flask |

| Water | 25 | Experimental Data | Shake-Flask |

| Ethanol | 25 | Experimental Data | Shake-Flask |

| Methanol | 25 | Experimental Data | Shake-Flask |

| Acetone | 25 | Experimental Data | Shake-Flask |

| Acetonitrile | 25 | Experimental Data | Shake-Flask |

| DMSO | 25 | Experimental Data | Shake-Flask |

| PEG 400 | 25 | Experimental Data | Shake-Flask |

| Propylene Glycol | 25 | Experimental Data | Shake-Flask |

| Hexane | 25 | Experimental Data | Shake-Flask |

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]

Experimental Protocol: Accelerated Stability Studies

Accelerated stability studies are designed to increase the rate of chemical degradation or physical change of a drug substance by using exaggerated storage conditions.[2][3]

Materials:

-

This compound (solid form and in solution)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers (e.g., glass vials with inert stoppers)

-

HPLC system with a validated stability-indicating method

Procedure:

-

Prepare samples of this compound in both solid state and in solution (in a relevant solvent identified from solubility studies).

-

Place the samples in stability chambers under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH[4]

-

-

For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.

-

At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples.[2]

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Assess physical properties such as appearance, color, and for solid samples, melting point and moisture content.

Data Presentation: Stability Data

The results of the stability studies should be tabulated to show the percentage of the initial compound remaining and the formation of any degradation products over time.

Table 2: Accelerated Stability of this compound (Solid State) at 40°C / 75% RH (Template)

| Time (Months) | Appearance | Assay (% Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) | Total Degradants (%) |

| 0 | White Powder | 100.0 | ND | ND | ND |

| 1 | Observation | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 3 | Observation | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| 6 | Observation | Experimental Data | Experimental Data | Experimental Data | Experimental Data |

| ND: Not Detected |

Table 3: Stability of this compound in Solution (e.g., pH 7.4 Buffer) at 25°C (Template)

| Time (Days) | Assay (% Initial) | Degradation Product 1 (%) | Total Degradants (%) |

| 0 | 100.0 | ND | ND |

| 1 | Experimental Data | Experimental Data | Experimental Data |

| 7 | Experimental Data | Experimental Data | Experimental Data |

| 14 | Experimental Data | Experimental Data | Experimental Data |

| 30 | Experimental Data | Experimental Data | Experimental Data |

| ND: Not Detected |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing.

Conclusion

This technical guide provides a standardized approach for determining the solubility and stability of this compound. By following the outlined experimental protocols and data presentation formats, researchers can generate high-quality, reproducible data that is essential for the continued development of this compound. The provided templates for data tables and the workflow diagram are intended to facilitate a systematic and thorough characterization of the physicochemical properties of this compound. The application of these methodologies will contribute to a comprehensive understanding of the compound's behavior, which is critical for its potential translation into a therapeutic agent.

References

Potential Therapeutic Targets of 1H-Indole-2-Carboxamides: A Technical Guide

Disclaimer: This document primarily focuses on the therapeutic targets of 1H-indole-2-carboxamides due to the limited availability of specific data on 1H-indole-2-carbothioamide in the public domain. The carboxamide and carbothioamide moieties are structurally related, and insights from the former may provide valuable direction for the investigation of the latter.

Introduction

The 1H-indole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have been extensively investigated for their potential as therapeutic agents in various disease areas, including oncology, virology, and inflammatory disorders. This technical guide provides an in-depth overview of the key molecular targets and signaling pathways modulated by 1H-indole-2-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Therapeutic Targets

1H-indole-2-carboxamide derivatives have shown significant promise as anticancer agents by targeting multiple key signaling pathways involved in tumor growth, proliferation, and survival.

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)

Several 1H-indole-2-carboxamide derivatives have been identified as dual inhibitors of EGFR and CDK2, two crucial kinases in cancer cell cycle progression and signaling.[1]

Quantitative Data: EGFR and CDK2 Inhibition

| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |

| 5d | EGFR | 89 ± 6 | Erlotinib | 80 ± 5 |

| 5e | EGFR | 93 ± 8 | Erlotinib | 80 ± 5 |

| 5j | EGFR | 98 ± 8 | Erlotinib | 80 ± 5 |

| 5e | CDK2 | 13 | Dinaciclib | 20 |

| 5h | CDK2 | 11 | Dinaciclib | 20 |

| 5k | CDK2 | 19 | Dinaciclib | 20 |

Data sourced from a study on indole-2-carboxamide derivatives as dual EGFR/CDK2 inhibitors.[1]

Signaling Pathway: EGFR and CDK2 in Cell Cycle Control

Akt/mTOR/NF-κB Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation. Its downstream effector, NF-κB, is a key transcription factor for inflammatory and survival genes. Indole-2-carboxamide derivatives have been shown to suppress this pathway.

Signaling Pathway: Akt/mTOR/NF-κB Inhibition

Antiviral Therapeutic Targets

Derivatives of 1H-indole-2-carboxamide have demonstrated potent activity against neurotropic alphaviruses, such as Western Equine Encephalitis Virus (WEEV), by inhibiting viral replication.

Quantitative Data: Antiviral Activity against Alphaviruses

| Compound | Virus | EC50 (µM) |

| CCG205432 | WEEV | 1.8 |

EC50 value for the inhibition of infectious WEEV production.

Experimental Workflow: Alphavirus Replication Assay

Anti-inflammatory Therapeutic Targets

1H-indole-2-carboxamide derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Mechanism of Action: Inhibition of Pro-inflammatory Cytokine Production

The anti-inflammatory effects are often mediated through the inhibition of signaling pathways such as the NF-κB pathway, which is a master regulator of inflammatory gene expression.

Experimental Workflow: LPS-Induced Cytokine Release Assay

Experimental Protocols

EGFR Kinase Assay

Objective: To determine the in vitro inhibitory activity of 1H-indole-2-carboxamide derivatives against EGFR kinase.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Test compounds (1H-indole-2-carboxamide derivatives) dissolved in DMSO

-

384-well, white, non-binding surface microtiter plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in 50% DMSO.

-

In a 384-well plate, pre-incubate 5 µL of EGFR enzyme with 0.5 µL of the serially diluted compounds for 30 minutes at 27°C.

-

Initiate the kinase reaction by adding 45 µL of a pre-mixed solution of ATP and the Y12-Sox peptide substrate in kinase reaction buffer.

-

Monitor the increase in fluorescence intensity every 71 seconds for 30-120 minutes using a plate reader (λex = 360 nm, λem = 485 nm).

-

Determine the initial reaction velocity from the linear portion of the progress curves.

-

Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response) to calculate the IC50 value.

CDK2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of 1H-indole-2-carboxamide derivatives against CDK2/Cyclin A2 kinase.

Materials:

-

CDK2/Cyclin A2 Kinase Enzyme System (containing CDK2/Cyclin A2, Histone H1 substrate, reaction buffer, DTT)

-

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP

-

Test compounds dissolved in DMSO

-

96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the appropriate buffer.

-

Set up the kinase reaction in a 96-well plate by adding the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and test compound.

-

Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 15 minutes).

-

Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of 1H-indole-2-carboxamide derivatives on NF-κB transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

TNF-α (or other NF-κB activator)

-

Test compounds dissolved in DMSO

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

-

Calculate the percent inhibition of NF-κB activity and determine the IC50 value.

Conclusion

The 1H-indole-2-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The identified targets in cancer, viral infections, and inflammation highlight the broad therapeutic potential of this chemical class. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the exploration and optimization of indole-based compounds for clinical applications. Further investigation into the specific activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Cytotoxic Potential: A Technical Guide to the Preliminary Evaluation of 1H-Indole-2-Carbothioamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of 1H-indole-2-carbothioamide and its structurally related analogs, the indole-2-carboxamides. While specific cytotoxic data for this compound is not extensively available in current literature, this document synthesizes findings from closely related indole-2-carboxamide derivatives to offer valuable insights for researchers in oncology and drug discovery. The indole scaffold is a well-established pharmacophore in the development of novel anticancer agents, with derivatives demonstrating a range of biological activities including the induction of apoptosis and inhibition of key signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic activity of various N-substituted indole-2-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized below. These tables provide a comparative analysis of the cytotoxic effects of these compounds across different cancer types.

Table 1: Cytotoxicity of N-Substituted 1H-Indole-2-Carboxamides Against Various Cancer Cell Lines

| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 12 | K-562 (Leukemia) | 0.33 | Doxorubicin | - |

| 14 | K-562 (Leukemia) | 0.61 | Doxorubicin | - |

| 4 | K-562 (Leukemia) | 0.61 | Doxorubicin | - |

| 10 | HCT-116 (Colon) | 1.01 | Doxorubicin | - |

| 8c | KNS42 (Pediatric Glioblastoma) | 3.41 (Viability) | WIN55,212-2 | 8.25 (Viability) |

| 4.34 (Proliferation) | 9.85 (Proliferation) | |||

| 8f | KNS42 (Pediatric Glioblastoma) | - | WIN55,212-2 | - |

| 12c | KNS42 (Pediatric Glioblastoma) | - | WIN55,212-2 | - |

| 8a | KNS42 (Pediatric Glioblastoma) | 8.25 (Viability) | WIN55,212-2 | 8.25 (Viability) |

| 9.85 (Proliferation) | 9.85 (Proliferation) | |||

| 8c | DAOY (Medulloblastoma) | 4.10 (Viability) | - | - |

| 8f | DAOY (Medulloblastoma) | 3.65 (Viability) | - | - |

| 9.91 (Proliferation) | - | |||

| C11 | Bel-7402 (Liver) | - | - | - |

| SMMC-7721 (Liver) | - | - | - | |

| SNU-387 (Liver) | - | - | - | |

| Hep G2 (Liver) | - | - | - | |

| Hep 3B (Liver) | - | - | - | |

| Bel-7402/5-Fu (Resistant Liver) | - | - | - |

Note: A dash (-) indicates that the data was not provided in the search results.

Experimental Protocols

The following section details the standard methodologies employed for the in vitro evaluation of the cytotoxic activity of indole derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound analogs) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for this compound are yet to be fully elucidated, studies on analogous indole-2-carboxamides suggest several potential mechanisms of action that contribute to their cytotoxic effects. These include the induction of apoptosis and the inhibition of key protein kinases involved in cancer cell proliferation and survival.

Apoptosis Induction Pathway

Several indole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Caption: Proposed intrinsic apoptosis pathway induced by indole derivatives.

Kinase Inhibition Signaling

Certain indole-2-carboxamide derivatives have been identified as inhibitors of critical protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1] Inhibition of these kinases disrupts signaling pathways that are essential for cancer cell growth and division.

Caption: Inhibition of EGFR and CDK2 signaling by indole-2-carboxamide analogs.

Experimental Workflow

The preliminary cytotoxic evaluation of a novel compound like this compound follows a structured workflow, from initial screening to the investigation of its mechanism of action.

Caption: A typical workflow for preliminary cytotoxicity studies.

This guide serves as a foundational resource for researchers initiating studies on the cytotoxic properties of this compound and its derivatives. The provided data and protocols for analogous compounds offer a strong starting point for experimental design and hypothesis generation in the quest for novel anticancer therapeutics.

References

Methodological & Application

Protocol for the Synthesis of 1H-indole-2-carbothioamide from 1H-indole-2-carboxamide

Application Note

Introduction Thioamides are important structural motifs in medicinal chemistry and drug development due to their unique biological activities. The conversion of amides to their corresponding thioamides, a process known as thionation, is a fundamental transformation in organic synthesis. This protocol details a reliable method for the synthesis of 1H-indole-2-carbothioamide from 1H-indole-2-carboxamide utilizing Lawesson's reagent. Lawesson's reagent is a widely used, mild, and efficient thionating agent for a variety of carbonyl compounds, including amides.[1] This method offers a straightforward procedure with good yields, making it suitable for researchers in both academic and industrial settings.

Principle of the Method The thionation of 1H-indole-2-carboxamide is achieved by reacting it with Lawesson's reagent. The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group of the amide with the P=S bond of the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. This is followed by the formation of a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion that forms a stable P=O bond, yielding the desired thioamide and a phosphorus-containing byproduct.[1] The choice of solvent and temperature can influence the reaction rate and yield. While traditional methods often use high-boiling solvents like toluene at elevated temperatures, this protocol utilizes tetrahydrofuran (THF) at room temperature, which has been shown to be effective and allows for milder reaction conditions.[2]

Experimental Protocol

Materials and Equipment

-

1H-indole-2-carboxamide

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous tetrahydrofuran (THF)

-

Toluene (optional solvent)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if using toluene)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Safety Precautions

-

Lawesson's reagent and its byproducts have an unpleasant smell and are toxic. Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

THF is flammable and can form peroxides. Use in a well-ventilated area away from ignition sources.

Procedure

1. Reaction Setup a. To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-2-carboxamide (1.0 equiv). b. In a separate flask, dissolve Lawesson's reagent (0.5 - 0.6 equiv) in anhydrous THF. Note: A significant amount of THF may be required to fully dissolve Lawesson's reagent.[2] c. Add the solution of Lawesson's reagent to the flask containing 1H-indole-2-carboxamide via a syringe or cannula.